2-Desamino-2-methylaminopterin

Dihydrofolate reductase Antifolate prodrug Polyglutamylation-dependent activation

2-Desamino-2-methylaminopterin (dmAMT, also designated PT557) is a classical antifolate bearing a unique 2-methyl substitution in place of the 2-amino group found in methotrexate (MTX) and aminopterin (AMT). Unlike conventional antifolates that directly inhibit dihydrofolate reductase (DHFR) as monoglutamates, dmAMT functions as a prodrug requiring intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS) to generate tri- and tetraglutamate metabolites that potently inhibit DHFR, thymidylate synthase (TS), and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT).

Molecular Formula C20H21N7O5
Molecular Weight 439.4 g/mol
CAS No. 118869-52-6
Cat. No. B047298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desamino-2-methylaminopterin
CAS118869-52-6
Synonyms2-desamino-2-methylaminopterin
Molecular FormulaC20H21N7O5
Molecular Weight439.4 g/mol
Structural Identifiers
SMILESCC1=NC2=NC=C(N=C2C(=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H21N7O5/c1-10-24-17(21)16-18(25-10)23-9-13(26-16)8-22-12-4-2-11(3-5-12)19(30)27-14(20(31)32)6-7-15(28)29/h2-5,9,14,22H,6-8H2,1H3,(H,27,30)(H,28,29)(H,31,32)(H2,21,23,24,25)/t14-/m0/s1
InChIKeyXOSWZVVCHBBRAM-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Desamino-2-methylaminopterin (CAS 118869-52-6): A Prodrug-Like Multitargeted Antifolate with Polyglutamate-Dependent Potency


2-Desamino-2-methylaminopterin (dmAMT, also designated PT557) is a classical antifolate bearing a unique 2-methyl substitution in place of the 2-amino group found in methotrexate (MTX) and aminopterin (AMT) . Unlike conventional antifolates that directly inhibit dihydrofolate reductase (DHFR) as monoglutamates, dmAMT functions as a prodrug requiring intracellular polyglutamylation by folylpolyglutamate synthetase (FPGS) to generate tri- and tetraglutamate metabolites that potently inhibit DHFR, thymidylate synthase (TS), and aminoimidazolecarboxamide ribonucleotide formyltransferase (AICARFT) . This polyglutamate-dependent mechanism distinguishes dmAMT from MTX and AMT, positioning it as a prototype 'multitargeted antifolate' whose activity profile is gated by the FPGS expression level of target cells .

Why Methotrexate, Aminopterin, or Pemetrexed Cannot Substitute for 2-Desamino-2-methylaminopterin in Polyglutamate-Dependent Research Applications


Substituting dmAMT with methotrexate (MTX), aminopterin (AMT), or the clinical multitargeted antifolate pemetrexed fundamentally alters the experimental question. MTX and AMT are potent DHFR inhibitors as monoglutamates (IC50 ~0.02 µM against human DHFR), whereas dmAMT monoglutamate is essentially inactive against DHFR (IC50 > 50 µM), requiring metabolic conversion to polyglutamates for target engagement . Pemetrexed, while also polyglutamylated, primarily targets TS and GARFT rather than the DHFR/TS/AICARFT triad that dmAMT polyglutamates co-inhibit at equipotent concentrations (200–300 nM) . Furthermore, the 2-methyl substitution on the pteridine ring of dmAMT is a critical structural determinant: the 2-desamino analog (lacking the 2-methyl) is approximately 2-fold less cytotoxic in L1210 cells (IC50 0.082 vs. 0.042 µM), demonstrating that even within the 2-desamino series, the methyl group confers a measurable potency advantage . Using MTX, AMT, or pemetrexed in protocols designed to interrogate FPGS-gated, polyglutamate-dependent multi-enzyme inhibition would yield fundamentally different mechanistic conclusions.

Quantitative Differentiation Evidence: 2-Desamino-2-methylaminopterin vs. Methotrexate, Aminopterin, and 2-Desamino-Aminopterin


Monoglutamate DHFR Inhibition: >2500-Fold Weaker Than Methotrexate, Enabling Prodrug Selectivity

As a monoglutamate, dmAMT is an exceptionally weak inhibitor of purified human DHFR (WI-L2 lymphoblast enzyme), with an IC50 exceeding 50 µM. In contrast, methotrexate inhibits the same enzyme with an IC50 of 0.02 µM, representing a >2500-fold difference . The 2-desamino analog (without the 2-methyl group) shows an IC50 of 0.081 µM, still approximately 4-fold more potent than dmAMT, but substantially weaker than MTX. This near-complete loss of monoglutamate DHFR activity is the mechanistic basis for dmAMT's prodrug-like behavior: cytotoxicity in intact cells requires intracellular polyglutamylation, creating a dependency on FPGS activity that is absent for MTX and AMT [REFS-1, REFS-2].

Dihydrofolate reductase Antifolate prodrug Polyglutamylation-dependent activation FPGS selectivity

Polyglutamate-Dependent Multi-Enzyme Targeting: Tri- and Tetraglutamates Inhibit DHFR, TS, and AICARFT at Equipotent 200–300 nM

The di-, tri-, and tetraglutamate forms of dmAMT were synthesized and tested against purified recombinant human DHFR, murine L1210 TS, and murine L1210 AICARFT. The tri- and tetraglutamates (bearing three and four γ-glutamyl residues) bound two orders of magnitude more tightly than the monoglutamate to DHFR, TS, and AICARFT, achieving IC50 values of 200–300 nM against all three enzymes . In marked contrast, at 10 µM, dmAMT polyglutamates had no appreciable effect on glycinamide ribonucleotide formyltransferase (GARFT), demonstrating a selective multi-enzyme profile (DHFR/TS/AICARFT, sparing GARFT) that differs from the clinical multitargeted antifolate pemetrexed, which potently inhibits TS and GARFT but has weaker AICARFT activity [REFS-1, REFS-2]. The monoglutamate dmAMT itself shows no inhibition of TS or AICARFT at comparable concentrations, confirming complete dependence on polyglutamylation for multi-enzyme targeting .

Multitargeted antifolate Polyglutamate pharmacology Thymidylate synthase AICARFT Folate metabolism

FPGS Substrate Efficiency: 2-Desamino-2-methylaminopterin Retains Aminopterin-Comparable Polyglutamylation Kinetics

The ability of dmAMT to serve as a substrate for murine liver FPGS was directly compared with aminopterin (AMT). dmAMT exhibited a Km of 31.7 ± 5.6 µM, comparable to AMT (Km = 22.8 ± 6.4 µM). The relative catalytic efficiency (Vmax/Km) of dmAMT was 0.60 ± 0.08 relative to AMT (set at 1.0), demonstrating that removal of the 2-amino group and replacement with 2-methyl reduces FPGS substrate efficiency by only approximately 40% . The 2-desamino analog (without the 2-methyl group) showed a similar Km (26.4 ± 1.4 µM) and relative Vmax/Km of 0.74 ± 0.09. This retention of FPGS substrate activity despite the radical 2-position modification is mechanistically significant, as the 2-amino group was historically considered essential for antifolate activity [REFS-1, REFS-2].

Folylpolyglutamate synthetase FPGS substrate kinetics Intracellular activation Polyglutamylation efficiency

Tumor Cell Cytotoxicity Despite Negligible DHFR Inhibition: IC50 of 0.042 µM in L1210 Leukemia Cells

Despite being essentially inactive against purified DHFR as a monoglutamate, dmAMT potently inhibits the growth of L1210 murine leukemia cells in culture with an IC50 of 0.042 µM, only 4.7-fold less potent than MTX (IC50 = 0.009 µM) . This cytotoxicity-DHFR inhibition dissociation is the hallmark of dmAMT's prodrug mechanism: intact L1210 cells efficiently convert dmAMT to polyglutamates via endogenous FPGS, and these metabolites then inhibit multiple folate-dependent enzymes . The 2-desamino analog (without the 2-methyl group) is approximately 2-fold less cytotoxic (IC50 = 0.082 µM), establishing a structure-activity relationship where the 2-methyl substituent confers a measurable potency advantage . In WI-L2 human lymphoblastoid cells, dmAMT showed an IC50 of 0.028 µM, comparable to MTX (IC50 = 0.02 µM), further demonstrating that efficient polyglutamylation in certain cell lines can restore potency to near-MTX levels .

L1210 leukemia Cytotoxicity Antifolate prodrug Polyglutamylation-dependent killing

Cross-Resistance Profile with Methotrexate Confirms DHFR as Principal Intracellular Target of dmAMT Polyglutamates

In H35 rat hepatoma cell lines, dmAMT displayed high cross-resistance with methotrexate (MTX) in MTX-resistant sublines possessing a transport defect, but was not cross-resistant with the TS-specific inhibitors N10-propargyl-5,8-dideazafolic acid (CB3717) and ICI D1694 . This pattern implicates DHFR, rather than TS, as the principal intracellular target of dmAMT polyglutamates in intact cells, despite the equipotent inhibition of DHFR and TS by dmAMT polyglutamates in cell-free assays. Conversely, an H35 subline resistant to 2'-deoxy-5-fluorouridine through TS overproduction showed high cross-resistance to CB3717, no cross-resistance to MTX, and partial cross-resistance to dmAMT—consistent with dmAMT polyglutamates targeting both DHFR and TS . Nucleoside protection experiments further demonstrated that both thymidine and hypoxanthine were required to rescue H35 cells from >90% growth inhibition by dmAMT and MTX, whereas only thymidine was required for rescue from TS-specific inhibitors, confirming that dmAMT inhibits purine as well as pyrimidine de novo synthesis .

Cross-resistance DHFR targeting Methotrexate resistance H35 hepatoma Transport defect

Validated Research and Procurement Scenarios for 2-Desamino-2-methylaminopterin Based on Quantitative Differentiation Evidence


Probing FPGS-Dependent Antifolate Pharmacology in Tumor Cell Lines with Differential Polyglutamylation Capacity

dmAMT is uniquely suited as a chemical probe for FPGS-gated pharmacology. Because the monoglutamate is >2500-fold weaker than MTX against DHFR (IC50 > 50 vs. 0.02 µM), any observed cytotoxicity in intact cells directly reflects intracellular polyglutamylation efficiency . This property enables researchers to correlate FPGS expression levels with antifolate sensitivity without the confounding background of direct monoglutamate enzyme inhibition inherent to MTX or AMT. The NIH-funded development program (R01-CA025394) explicitly positions dmAMT as a prodrug prototype whose selectivity should favor tumors with high FPGS activity over dose-limiting host tissues .

Investigating Multi-Enzyme Folate Pathway Blockade with a Single Agent: DHFR/TS/AICARFT Co-Inhibition at 200–300 nM

For research programs studying simultaneous inhibition of pyrimidine and purine de novo synthesis, dmAMT polyglutamates provide a distinct multi-enzyme profile: equipotent inhibition of DHFR, TS, and AICARFT (IC50 200–300 nM) with sparing of GARFT . This triad differs from pemetrexed (TS/GARFT-dominant) and from MTX (DHFR-only at clinically relevant concentrations). The nucleoside protection data—requiring both thymidine and hypoxanthine for rescue from >90% growth inhibition—provide a built-in experimental readout confirming dual pathway blockade . dmAMT should be procured when the research objective is to dissect the phenotypic consequences of coordinated DHFR/TS/AICARFT inhibition as opposed to single-enzyme targeting.

Structure-Activity Relationship Studies of the 2-Position in Classical Antifolates: 2-Methyl vs. 2-Amino vs. 2-Desamino

The 2-methyl substitution of dmAMT represents a critical structural variation within the aminopterin scaffold. Direct comparative data show that replacing the 2-amino group (AMT) with 2-methyl (dmAMT) reduces FPGS catalytic efficiency by only 40% (Vmax/Km 0.60 vs. 1.0) while abolishing monoglutamate DHFR inhibition . The 2-desamino analog (lacking any 2-substituent) is 2-fold less cytotoxic than dmAMT in L1210 cells (IC50 0.082 vs. 0.042 µM), establishing a rank-order potency: 2-methyl > 2-H > 2-NH2 for monoglutamate-sparing cytotoxicity . For medicinal chemistry programs optimizing antifolate prodrugs, dmAMT serves as the benchmark 2-methyl-substituted comparator against which novel 2-position modifications should be evaluated.

Development and Validation of FPGS Activity Biomarkers Using dmAMT as a Prototype Substrate

The well-characterized FPGS kinetics of dmAMT (Km = 31.7 ± 5.6 µM for mouse liver FPGS) make it a suitable tool for developing enzymatic assays that quantify cellular polyglutamylation capacity . Because dmAMT's cytotoxicity is entirely dependent on FPGS-mediated activation, it can be used in isogenic cell line panels with graded FPGS expression to establish quantitative relationships between FPGS activity and antifolate sensitivity. This application is reinforced by the NIH grant specifically aiming to 'enhance polyglutamation of the lead compound dmAMT by modification of the B-ring and/or pABA moiety,' indicating that dmAMT is the recognized starting point for FPGS substrate optimization .

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